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Cat. No.: B1684540 Get Quote

Audience: Researchers, scientists, and drug development professionals.

Introduction
Fms-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase that plays a critical role in the

proliferation, differentiation, and survival of hematopoietic stem and progenitor cells. Mutations

in the FLT3 gene, particularly internal tandem duplications (ITD) and point mutations in the

tyrosine kinase domain (TKD), are among the most common genetic alterations in acute

myeloid leukemia (AML). These mutations lead to constitutive activation of the FLT3 receptor,

driving uncontrolled cell growth and contributing to a poor prognosis.

AFG206 is a first-generation, ATP-competitive "type II" FLT3 inhibitor. It selectively binds to the

inactive conformation of the FLT3 kinase, potently inhibiting its autophosphorylation and the

activation of downstream signaling pathways. Preclinical studies have demonstrated that

AFG206 effectively inhibits the proliferation of AML cells harboring FLT3-ITD mutations and

induces apoptosis.[1] These application notes provide detailed protocols for evaluating the

efficacy of AFG206 in FLT3-mutated cell lines.
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Compound
Inhibitor
Type

Cell Line
FLT3
Mutation
Status

IC50 (nM)
for
Proliferatio
n/Viability

Reference

AFG206 Type II
Ba/F3-FLT3-

ITD
ITD ~100 [1]

AFG206 Type II
Ba/F3-FLT3-

D835Y
TKD

Potent

Inhibition
[1]

Sorafenib Type II MV4;11 ITD Not specified [2]

Sorafenib Type II MOLM13 ITD Not specified [2]

Sorafenib Type II MOLM14 ITD Not specified [2]

Quizartinib Type II MOLM-13 ITD 0.62 ± 0.03 [3]

Quizartinib Type II MOLM-14 ITD 0.38 ± 0.06 [3]

Quizartinib Type II MV4-11 ITD 0.31 ± 0.05 [3]

Gilteritinib Type I Molm14 ITD 20.3 [4]

Gilteritinib Type I MV4;11 ITD 18.9 [4]

Note: Data for Sorafenib, Quizartinib, and Gilteritinib are provided for comparative purposes as

well-characterized FLT3 inhibitors.
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FLT3 Signaling Pathway and AFG206 Inhibition
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Caption: Constitutively active FLT3 mutants activate downstream pathways promoting cell

survival.
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Experimental Workflow for Evaluating AFG206

Workflow for AFG206 Evaluation

Start: Culture FLT3-mutated
AML Cell Lines

Treat cells with varying
concentrations of AFG206

Cell Viability Assay
(e.g., MTT, CellTiter-Glo)

Apoptosis Assay
(e.g., Annexin V Staining)

Western Blot Analysis
(p-FLT3, p-STAT5, p-AKT, p-ERK)

Data Analysis and
IC50 Determination

End: Conclusion on
AFG206 Efficacy

Click to download full resolution via product page

Caption: A streamlined workflow for assessing the in vitro efficacy of AFG206.
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FLT3 Mutations and AFG206 Sensitivity
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Caption: FLT3 mutations confer sensitivity to AFG206 by driving constitutive kinase activity.

Experimental Protocols
Protocol 1: Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effects of AFG206 on FLT3-mutated AML cell

lines.

Materials:

FLT3-mutated AML cell lines (e.g., MV4-11, MOLM-13)

RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-

streptomycin

AFG206 (stock solution in DMSO)

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in

PBS)
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Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

96-well microplates

Microplate reader

Procedure:

Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of

complete culture medium.

Compound Treatment: Prepare serial dilutions of AFG206 in culture medium. Add 100 µL of

the diluted compound to the respective wells. Include a vehicle control (DMSO) and a no-

treatment control.

Incubation: Incubate the plate for 72 hours at 37°C in a humidified atmosphere with 5% CO2.

MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

Solubilization: Add 100 µL of solubilization buffer to each well and incubate overnight at 37°C

to dissolve the formazan crystals.

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and

determine the IC50 value using appropriate software (e.g., GraphPad Prism).

Protocol 2: Apoptosis Assay (Annexin V-FITC/PI
Staining)
This protocol is for quantifying AFG206-induced apoptosis in FLT3-mutated AML cell lines.

Materials:

FLT3-mutated AML cell lines

AFG206
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Annexin V-FITC Apoptosis Detection Kit

Flow cytometer

Procedure:

Cell Treatment: Seed cells in a 6-well plate at a density of 5 x 10^5 cells/well and treat with

AFG206 at the desired concentrations for 24-48 hours.

Cell Harvesting: Harvest the cells by centrifugation at 300 x g for 5 minutes.

Washing: Wash the cells twice with cold PBS.

Staining: Resuspend the cells in 100 µL of 1X binding buffer. Add 5 µL of Annexin V-FITC

and 5 µL of Propidium Iodide (PI) staining solution.

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the

dark.

Analysis: Add 400 µL of 1X binding buffer to each tube and analyze the cells by flow

cytometry within 1 hour.

Data Interpretation:

Annexin V- / PI- : Live cells

Annexin V+ / PI- : Early apoptotic cells

Annexin V+ / PI+ : Late apoptotic/necrotic cells

Annexin V- / PI+ : Necrotic cells

Protocol 3: Western Blot Analysis for FLT3 Signaling
Pathway
This protocol is for assessing the effect of AFG206 on the phosphorylation status of FLT3 and

its downstream signaling proteins.
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Materials:

FLT3-mutated AML cell lines

AFG206

Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

Primary antibodies: anti-phospho-FLT3 (Tyr591), anti-FLT3, anti-phospho-STAT5 (Tyr694),

anti-STAT5, anti-phospho-AKT (Ser473), anti-AKT, anti-phospho-ERK1/2 (Thr202/Tyr204),

anti-ERK1/2, and anti-GAPDH (loading control).

HRP-conjugated secondary antibodies

Chemiluminescent substrate

Protein electrophoresis and blotting equipment

Procedure:

Cell Treatment and Lysis: Treat cells with AFG206 for the desired time (e.g., 2-4 hours). Lyse

the cells in ice-cold lysis buffer.

Protein Quantification: Determine the protein concentration of the lysates using a BCA

protein assay.

SDS-PAGE: Denature the protein lysates and separate them by SDS-polyacrylamide gel

electrophoresis.

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room

temperature.

Primary Antibody Incubation: Incubate the membrane with the primary antibodies overnight

at 4°C.
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Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the

appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

Detection: Wash the membrane again and detect the protein bands using a

chemiluminescent substrate and an imaging system.

Analysis: Quantify the band intensities and normalize to the total protein or loading control to

determine the relative changes in protein phosphorylation. Constitutive activation of FLT3 in

mutated cell lines leads to the activation of downstream signaling pathways, including

RAS/RAF/MEK/ERK, PI3K/AKT, and STAT5, which collectively promote cell proliferation and

survival.[5][6] AFG206, as a type II FLT3 inhibitor, is expected to suppress the

phosphorylation of FLT3 and consequently inhibit these downstream signaling cascades.[7]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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